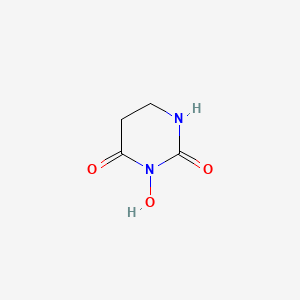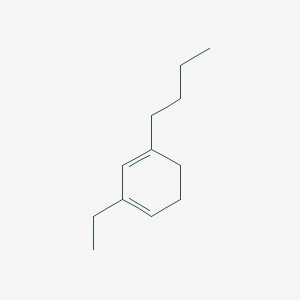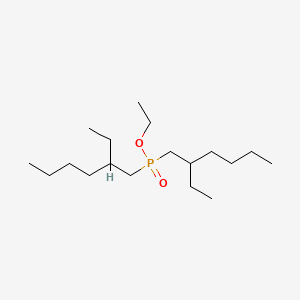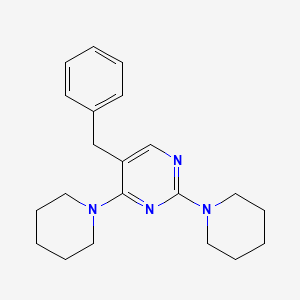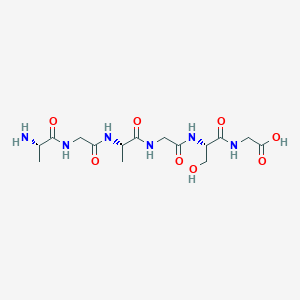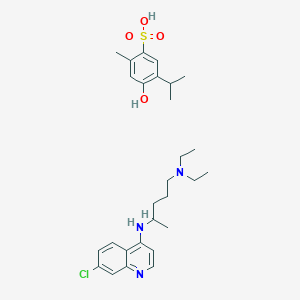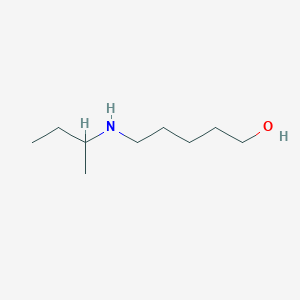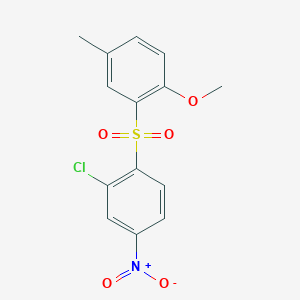
2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene is an organic compound that features a complex aromatic structure This compound is characterized by the presence of a sulfonyl group, a methoxy group, a methyl group, and a chloro-nitrophenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of a chlorobenzene derivative, followed by sulfonylation and methoxylation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sulfuric acid, nitric acid, and various halogenating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The nitro and chloro groups can also participate in various binding interactions, affecting the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar functional groups but lacking the sulfonyl and methoxy groups.
4-Chloro-2-nitrophenol: Another similar compound with a different arrangement of the chloro and nitro groups.
2,6-Dichloro-4-nitrophenol: Contains additional chlorine substituents, leading to different chemical properties.
Uniqueness
2-(2-Chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
5465-74-7 |
|---|---|
Molekularformel |
C14H12ClNO5S |
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
2-(2-chloro-4-nitrophenyl)sulfonyl-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C14H12ClNO5S/c1-9-3-5-12(21-2)14(7-9)22(19,20)13-6-4-10(16(17)18)8-11(13)15/h3-8H,1-2H3 |
InChI-Schlüssel |
RJQRLKSVAGJKAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


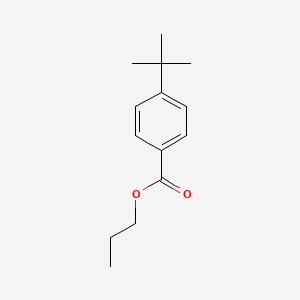
![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)

![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
